
2-(4-Amino-2-methylpyrimidin-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-2-methylpyrimidin-5-yl)ethanol is an organic compound belonging to the class of pyrimidines It is characterized by the presence of an amino group at the 4th position, a methyl group at the 2nd position, and an ethanol group at the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-methylpyrimidin-5-yl)ethanol typically involves the reaction of 2-methylpyrimidine with suitable reagents to introduce the amino and ethanol groups. One common method involves the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-methylpyrimidin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-(4-Amino-2-methylpyrimidin-5-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-methylpyrimidin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting the growth and proliferation of microorganisms. The compound’s structure allows it to bind to active sites of enzymes, leading to the inhibition of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar in structure but with a hydroxymethyl group instead of an ethanol group.
Thiamine Impurity E: Contains a similar pyrimidine ring structure with additional functional groups.
Uniqueness
2-(4-Amino-2-methylpyrimidin-5-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(4-amino-2-methylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c1-5-9-4-6(2-3-11)7(8)10-5/h4,11H,2-3H2,1H3,(H2,8,9,10) |
InChI Key |
FAEXSCBIABPYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


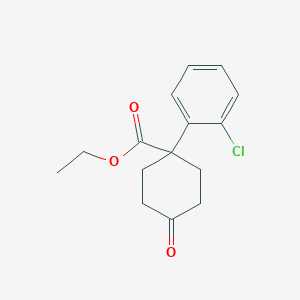
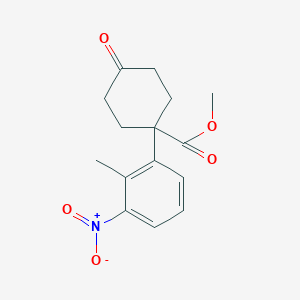

![Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate](/img/structure/B15046667.png)
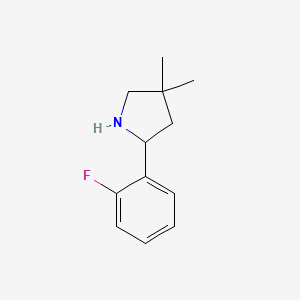

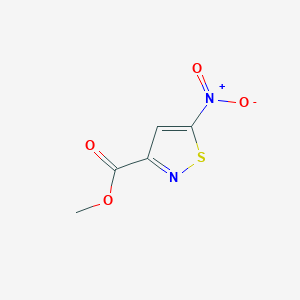

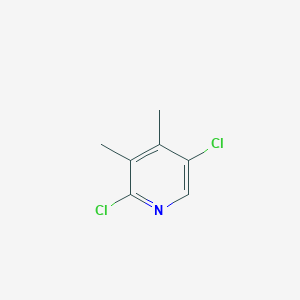
![(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B15046712.png)


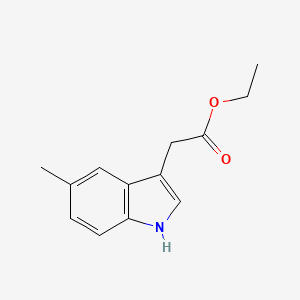
![2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B15046737.png)
